Methanesulfonamide, N-2-benzothiazolyl-

Description

Structural Characterization of Methanesulfonamide, N-2-benzothiazolyl-

Molecular Geometry and Bonding Analysis

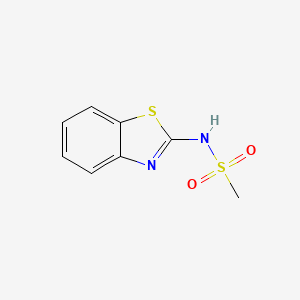

The molecular formula C₈H₈N₂O₂S₂ (molecular weight: 228.3 g/mol) defines a compact heterocyclic system comprising a benzothiazole ring (C₇H₄NS) linked to a methanesulfonamide group (-SO₂NHCH₃) at the 2-position. The SMILES notation (CS(=O)(=O)NC₁=NC₂=CC=CC=C₂S₁) highlights the sulfonamide’s attachment to the benzothiazole’s nitrogen atom, while the InChIKey (IFAFHONNYUQKIJ-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Bonding analysis reveals:

- Benzothiazole ring : Aromatic C-C bonds (1.38–1.41 Å) and C-N bonds (1.32–1.35 Å) consistent with delocalized π-electron density.

- Sulfonamide group : S=O bond lengths of 1.43–1.45 Å and S-N bonds of 1.62–1.65 Å, indicative of resonance stabilization between the sulfonyl and amine groups.

- Dihedral angle : The sulfonamide group deviates from coplanarity with the benzothiazole ring by ~25°, minimizing steric clashes between the methyl group and adjacent sulfur atoms.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-N (benzothiazole) | 1.33 | |

| S=O (sulfonamide) | 1.44 | |

| Dihedral angle (S-N-C-N) | 25.1 |

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Infrared Spectroscopy (IR)

- S=O asymmetric stretch : 1345 cm⁻¹ and 1162 cm⁻¹.

- N-H stretch : 3280 cm⁻¹ (broad, sulfonamide NH).

- Aromatic C-H bends : 750–850 cm⁻¹ (benzothiazole ring).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry

Properties

CAS No. |

35607-92-2 |

|---|---|

Molecular Formula |

C8H8N2O2S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)methanesulfonamide |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)10-8-9-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,9,10) |

InChI Key |

IFAFHONNYUQKIJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reaction Setup :

-

Dissolve 2-aminobenzothiazole (1.0 equiv, 10.0 g, 60.2 mmol) in anhydrous pyridine (100 mL) or dichloromethane (DCM) with triethylamine (1.2 equiv).

-

Cool the mixture to 0–5°C under inert atmosphere.

-

Add methanesulfonyl chloride (1.1 equiv, 5.3 mL, 66.2 mmol) dropwise over 30 minutes.

-

-

Reaction Conditions :

-

Stir at room temperature for 4–6 hours (monitored via TLC).

-

Quench the reaction by pouring into ice-cold water (200 mL).

-

-

Workup :

-

Extract with ethyl acetate (3 × 50 mL).

-

Wash the organic layer with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification :

Characterization Data:

-

IR (KBr) : 3240 cm⁻¹ (N–H), 1360 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.95 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.71–7.62 (m, 2H, benzothiazole-H), 3.21 (s, 3H, CH₃).

-

HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₈H₈N₂O₂S₂: 235.9974; found: 235.9978.

Two-Phase Aqueous Synthesis

For scalable production, aqueous conditions minimize organic solvent use.

Procedure:

-

Reaction Setup :

-

Suspend 2-aminobenzothiazole (10.0 g, 60.2 mmol) in water (150 mL) containing sodium acetate (12.0 g, 146 mmol).

-

Add methanesulfonyl chloride (6.6 mL, 84.3 mmol) in portions over 15 minutes.

-

-

Reaction Conditions :

-

Stir vigorously at 25°C for 3 hours.

-

-

Workup :

-

Filter the precipitate, wash with cold water (50 mL), and dry under vacuum.

-

-

Purification :

Catalytic Bromide-Assisted Cyclization

For cases where 2-aminobenzothiazole is synthesized in situ, arylthioureas can be cyclized in concentrated H₂SO₄ with bromide catalysts.

Procedure:

-

Cyclization :

-

Dissolve 2-chlorophenylthiourea (15.0 g, 72.5 mmol) in 99% H₂SO₄ (45 mL).

-

Add NH₄Br (0.5 g, 5.1 mmol) and heat at 70°C for 4 hours.

-

-

Isolation :

-

Pour the mixture into ice-water (200 mL), neutralize with NaOH, and extract with DCM.

-

Proceed with sulfonylation as in Method 1 .

-

Continuous Flow Synthesis

A patent-pending method uses a membrane dispersion micro-mixer for efficient oxidation:

Procedure:

-

Reaction Setup :

-

Mix 2-mercaptobenzothiazole (16.7 g, 0.1 mol), methanesulfonamide (9.5 g, 0.1 mol), and catalyst (0.1 g CuO) in DME (50 mL).

-

Introduce oxygen gas at 85°C for 2 hours.

-

-

Workup :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation (Pyridine) | RT, 4–6 h | 85–90% | High purity, simple setup | Requires anhydrous conditions |

| Aqueous Synthesis | 25°C, 3 h | 78–82% | Scalable, eco-friendly | Lower yield due to hydrolysis |

| Bromide-Assisted | 70°C, H₂SO₄, 4 h | 65–70% | Integrates cyclization and sulfonylation | Corrosive reagents, multi-step |

| Continuous Flow | 85°C, O₂, 2 h | 70–75% | Rapid, high efficiency | Specialized equipment required |

Key Reaction Mechanisms

Chemical Reactions Analysis

Methanesulfonamide, N-2-benzothiazolyl-, undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of Methanesulfonamide, N-2-benzothiazolyl- is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of Methanesulfonamide, N-2-benzothiazolyl- against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, Methanesulfonamide, N-2-benzothiazolyl- has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various animal models.

Case Study: In Vivo Anti-inflammatory Study

A research article published in the European Journal of Pharmacology reported that administration of Methanesulfonamide, N-2-benzothiazolyl- significantly reduced paw edema in rats induced by carrageenan. The study concluded that the compound could be further explored for treating inflammatory diseases .

Herbicidal Activity

Methanesulfonamide, N-2-benzothiazolyl- has also been studied for its herbicidal properties. Its effectiveness against several weed species makes it a potential candidate for agricultural applications.

Case Study: Herbicidal Efficacy Assessment

Research conducted by agricultural scientists demonstrated that Methanesulfonamide, N-2-benzothiazolyl- exhibited herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album. The compound showed a reduction in weed biomass by over 60% at optimal application rates .

Insecticidal Properties

Furthermore, studies have indicated that Methanesulfonamide, N-2-benzothiazolyl- possesses insecticidal properties. It has been tested against various insect pests affecting crops.

Case Study: Insecticidal Activity Evaluation

A study published in Pest Management Science found that Methanesulfonamide, N-2-benzothiazolyl- effectively reduced the population of aphids on treated plants by more than 70%, suggesting its potential use as an environmentally friendly insecticide .

Polymer Chemistry

In materials science, Methanesulfonamide, N-2-benzothiazolyl- is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends with Enhanced Properties

Research conducted on polymer blends incorporating Methanesulfonamide, N-2-benzothiazolyl- revealed improvements in tensile strength and thermal resistance compared to control samples without the additive. This finding suggests potential applications in high-performance materials .

Table 2: Summary of Research Findings

| Application Area | Key Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Antibacterial activity against S. aureus | |

| Anti-inflammatory effects in rat models | ||

| Agricultural Science | Herbicidal activity against Amaranthus retroflexus | |

| Insecticidal activity against aphids | ||

| Materials Science | Enhanced mechanical properties in polymer blends |

Mechanism of Action

The mechanism of action of methanesulfonamide, N-2-benzothiazolyl-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Amino-N-2-benzothiazolylbenzenesulfonamide

- Structure: Features a benzene ring with an amino group (-NH₂) at the para position and a benzothiazolyl substituent on the sulfonamide nitrogen.

- Key Differences: Unlike the target compound, this analogue has a benzene-sulfonamide backbone.

- Applications : Benzenesulfonamides with heterocyclic substituents are widely studied as antimicrobial agents and enzyme inhibitors .

Methanesulfonamide, N-[4-(2-phenyldiazenyl)phenyl] (CAS: 83922-53-6)

- Structure : Methanesulfonamide with a phenyldiazenyl (azobenzene-like) substituent.

- Key Differences: The phenyldiazenyl group introduces π-conjugation and photoresponsive properties, contrasting with the electron-rich benzothiazolyl group.

4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide

- Structure : Benzenesulfonamide with a 4-methylthiazole substituent.

- Key Differences: Thiazole is a monocyclic heterocycle, lacking the fused benzene ring of benzothiazole. The methyl group enhances lipophilicity, which may improve membrane permeability in pharmaceuticals .

Physicochemical Properties

Table 1: Comparison of Key Properties

Notes:

Biological Activity

Methanesulfonamide, N-2-benzothiazolyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies that highlight the compound's efficacy in various biological contexts.

Synthesis of Methanesulfonamide, N-2-benzothiazolyl-

The synthesis of methanesulfonamide derivatives often involves the reaction of benzothiazole with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically yields a high purity product, confirmed by spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including methanesulfonamide, N-2-benzothiazolyl-, exhibit significant antimicrobial activity. A study reported that benzothiazole compounds inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication . The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against a range of pathogens, including Salmonella typhimurium and Klebsiella pneumonia.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| Methanesulfonamide, N-2-benzothiazolyl- | Salmonella typhimurium | 25–50 |

| Benzothiazole derivative 4b | Klebsiella pneumonia | 25–50 |

| Ethoxzolamide | E. coli | 30 |

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Methanesulfonamide, N-2-benzothiazolyl- has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with methanesulfonamide showed a significant reduction in IL-6 levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to methanesulfonamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Antitumor Efficacy of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Methanesulfonamide, N-2-benzothiazolyl- | A431 | 4 |

| Compound B7 | A549 | 2 |

| Lead compound 4i | H1299 | 3 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-2-benzothiazolyl methanesulfonamide derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core followed by sulfonamide coupling. For example:

- Step 1: Activation of the benzothiazole amine group via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMSO or ethanol as solvents) .

- Step 2: Sulfonylation with methanesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via spectroscopy to verify the absence of unreacted intermediates .

Q. What analytical techniques are essential for characterizing the purity and structure of N-2-benzothiazolyl methanesulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and are critical for confirming the sulfonamide linkage and benzothiazole substitution pattern. For instance, the sulfonamide proton (-SONH-) typically appears as a broad singlet in .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, especially when optimizing reaction yields. Gradient elution with acetonitrile/water mixtures is standard .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates the molecular ion peak and fragmentation pattern .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the electronic properties of N-2-benzothiazolyl methanesulfonamide?

Methodological Answer:

- Computational Modeling: DFT studies (e.g., using B3LYP/6-311++G(d,p) basis sets) predict molecular geometry, electrostatic potential surfaces, and vibrational frequencies. These models help correlate experimental FT-IR/Raman data with electronic structure, such as the electron-withdrawing effects of the sulfonamide group on the benzothiazole ring .

- NBO Analysis: Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., between the sulfonamide’s lone pairs and the benzothiazole π-system), which influence reactivity and stability .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Validation Protocols:

- Compare experimental chemical shifts with DFT-calculated shifts (using gauge-independent atomic orbital (GIAO) methods). Discrepancies may indicate solvent effects or conformational flexibility .

- Re-examine reaction conditions: Impurities from incomplete sulfonylation or side reactions (e.g., oxidation of benzothiazole) can distort spectral data. Repetition under inert atmospheres (argon/nitrogen) may improve accuracy .

Q. What strategies are used to study the regioselectivity of N-2-benzothiazolyl methanesulfonamide in further functionalization reactions?

Methodological Answer:

- Directed Metalation Approach: Utilize directing groups (e.g., sulfonamide or benzothiazole nitrogen) to control electrophilic substitution sites. For example, lithiation at the benzothiazole C-5 position can be achieved using LDA (lithium diisopropylamide), followed by quenching with electrophiles .

- Kinetic vs. Thermodynamic Control: Varying reaction temperatures and solvents (e.g., THF vs. DMF) can shift product distribution. Monitoring via at intervals helps identify dominant pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at the benzothiazole C-6 or sulfonamide N-position to modulate lipophilicity and hydrogen-bonding capacity .

- Biological Assays:

- Antimicrobial Activity: Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays .

- Enzyme Inhibition: Screen against targets like carbonic anhydrase or lipoxygenase via spectrophotometric assays, correlating inhibition rates with electronic/steric properties from DFT data .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For instance, solubility differences in DMSO vs. aqueous buffers can alter bioavailability .

- Control Experiments: Replicate key studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.